Erucifolin N-oxide

CAS No.:

Cat. No.: VC18021289

Molecular Formula: C18H23NO7

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO7 |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | (5R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |

| Standard InChI | InChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18?,19?/m1/s1 |

| Standard InChI Key | IJAULDQGSBFPPG-WZILVZQPSA-N |

| Isomeric SMILES | C/C=C\1/CC2([C@@](O2)(C(=O)OCC3=CC[N+]4([C@H]3[C@@H](CC4)OC1=O)[O-])C)CO |

| Canonical SMILES | CC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO |

Introduction

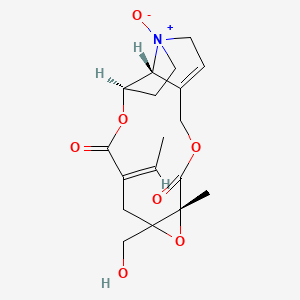

Chemical Identity and Structural Characteristics

Molecular Formula and Synonyms

Erucifolin N-oxide possesses the molecular formula C₁₈H₂₃NO₇ and a molecular weight of 365.4 g/mol . Its systematic IUPAC name, (5aR,8Z,9aS,10aR,13bR)-8-ethylidene-9a-(hydroxymethyl)-10a-methyl-3-oxo-2,4,5,5a,8,9,9a,10a,13,13b-decahydro-3H-3λ⁵-oxireno dioxacyclododecino[2,3,4-gh]pyrrolizine-7,11-dione, reflects its intricate polycyclic framework . Common synonyms include Erucifoline A N-oxide and CHEBI:136463, with the CAS registry number 123864-94-8 .

Structural Features

The compound’s core structure comprises a pyrrolizidine alkaloid backbone fused with a macrocyclic lactone and an epoxide group (Figure 1) . The N-oxide moiety arises from the oxidation of erucifoline’s tertiary amine, introducing a polar, electron-withdrawing group that enhances solubility in polar solvents like methanol and water . This modification also reduces the compound’s basicity compared to non-oxidized pyrrolizidine alkaloids, influencing its interactions with biological targets .

Table 1: Comparative Properties of Erucifoline and Erucifolin N-Oxide

Natural Occurrence and Biosynthesis

Plant Sources

Erucifolin N-oxide has been isolated from Jacobaea persoonii and Senecio argunensis, both members of the Asteraceae family . These plants biosynthesize pyrrolizidine alkaloids as defense compounds against herbivores, with N-oxidation serving as a detoxification mechanism in certain species .

Biosynthetic Pathway

The compound derives from erucifoline via enzymatic N-oxidation, likely mediated by cytochrome P450 monooxygenases. This pathway parallels the metabolism of other pyrrolizidine alkaloids in plants, where N-oxides are less toxic storage forms compared to their free base counterparts .

Synthesis and Isolation

Chemical Synthesis

While total synthesis remains unreported, erucifolin N-oxide can be prepared through the oxidation of erucifoline using peracids or hydrogen peroxide under controlled conditions . The reaction exploits the nucleophilic nature of the tertiary amine, which reacts with electrophilic oxygen donors to form the N-oxide bond .

Extraction and Purification

From plant material, erucifolin N-oxide is extracted using methanol or ethanol, followed by chromatographic purification (e.g., HPLC or silica gel chromatography) . The compound’s polarity facilitates separation from non-polar alkaloids, with final purity verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Physicochemical Properties

Solubility and Stability

Erucifolin N-oxide is soluble in methanol, water, and dimethyl sulfoxide (DMSO), with stock solutions stable at -20°C for several months when desiccated . Its epoxide and lactone groups render it susceptible to hydrolysis under acidic or basic conditions, necessitating neutral pH storage .

Spectroscopic Data

-

IR: Peaks at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (N-O stretch) .

-

¹H NMR: Characteristic signals include δ 5.2 ppm (ethylidene proton) and δ 4.1 ppm (hydroxymethyl group) .

Analytical Characterization

Chromatographic Methods

Gas chromatography (GC) using DB-5 columns (30 m × 0.32 mm) with helium carrier gas and a temperature ramp (150–300°C at 6°C/min) resolves erucifolin N-oxide from related alkaloids . Retention indices of 2478 (DB-1) and 2560 (DB-5) aid in identification .

Mass Spectrometry

High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 366.1421 [M+H]⁺, with fragmentation patterns confirming the loss of H₂O (m/z 348) and the epoxide ring (m/z 302) .

Biological Activity and Toxicology

Role in Plant Defense

As a pyrrolizidine alkaloid N-oxide, erucifolin N-oxide deters herbivory by disrupting insect metabolism. Its reduced toxicity compared to erucifoline allows plants to store larger quantities without self-harm .

Hepatotoxicity in Mammals

Like many pyrrolizidine alkaloids, erucifolin N-oxide is hepatotoxic upon metabolic reduction back to the free base form in the liver. This process generates reactive pyrrolic intermediates that alkylate DNA and proteins, leading to hepatic necrosis .

Applications and Research Use

Chemical Biology

Erucifolin N-oxide serves as a model compound for studying N-oxide chemistry, particularly in reactions involving gold or copper catalysis (e.g., alkyne oxidations) . Its macrocyclic structure also interests researchers designing novel enzyme inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume